o-Cresol sulfate
Overview
Description
o-Cresol sulfate: 2-methylphenol sulfate , is an organic compound derived from o-cresol It is a sulfate ester of o-cresol and is commonly found as a metabolite in the human body, particularly in urine
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of o-cresol sulfate typically involves the sulfonation of o-cresol. This can be achieved by reacting o-cresol with sulfuric acid under controlled conditions. The reaction is as follows:
C7H8O+H2SO4→C7H8O4S+H2O
In this reaction, o-cresol (C₇H₈O) reacts with sulfuric acid (H₂SO₄) to form this compound (C₇H₈O₄S) and water (H₂O). The reaction is typically carried out at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves similar sulfonation processes but on a larger scale. The process is carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: o-Cresol sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to o-cresol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: o-Cresol and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
o-Cresol sulfate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its role as a metabolite in various biological processes.
Medicine: Investigated for its potential effects on human health and its role in disease mechanisms.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of o-cresol sulfate involves its interaction with various molecular targets and pathways. As a sulfate ester, it can undergo hydrolysis to release o-cresol and sulfate ions. In biological systems, this compound is known to be a metabolite of toluene and other aromatic compounds. It is excreted in urine, indicating its role in detoxification processes. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
- m-Cresol sulfate (3-methylphenol sulfate)
- p-Cresol sulfate (4-methylphenol sulfate)
- Phenol sulfate
Comparison:
- m-Cresol sulfate and p-Cresol sulfate: These compounds are isomers of o-cresol sulfate, differing in the position of the methyl group on the benzene ring. They exhibit similar chemical properties but may have different biological activities and applications.
- Phenol sulfate: This compound lacks the methyl group present in cresol sulfates. It has different chemical and biological properties compared to this compound.
This compound is unique due to its specific position of the methyl group, which influences its reactivity and interactions in various chemical and biological processes.
Properties
IUPAC Name |
(2-methylphenyl) hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSXDXRHXMAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-56-5, 26590-31-8 | |
Record name | 2-Methylphenyl hydrogen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3233-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Cresol sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cresolsulfonic acid (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cresolsulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-CRESOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X87HHK9AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | o-Cresol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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